2-(4-chlorophenoxy)-N'-(3-phenylpropanoyl)acetohydrazide
Description
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetyl group, and a phenylpropanehydrazide moiety. Its molecular formula is C17H17ClN2O2.
Properties
Molecular Formula |
C17H17ClN2O3 |
|---|---|
Molecular Weight |
332.8g/mol |
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-7-9-15(10-8-14)23-12-17(22)20-19-16(21)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,21)(H,20,22) |
InChI Key |
INDTXCLQIYUCFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3-phenylpropanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenoxyacetyl chloride
- 3-phenylpropanehydrazide
- N’-[(4-chlorophenoxy)acetyl]hydrazine
Uniqueness
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
